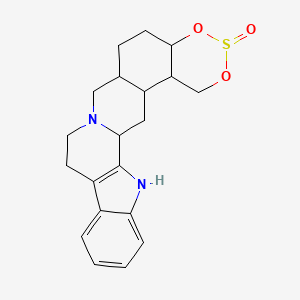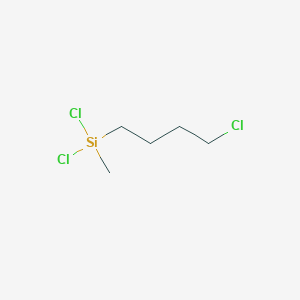
Dichloro(4-chlorobutyl)methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(4-chlorobutyl)methylsilane is an organosilicon compound with the molecular formula C₅H₁₁Cl₃Si. It is a colorless to straw-colored liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in organic synthesis and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(4-chlorobutyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 1,4-dichlorobutane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction scheme is as follows:
CH3SiCl3+ClCH2CH2CH2CH2Cl→CH3SiCl2(CH2CH2CH2CH2Cl)+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve high purity. The process is optimized to minimize by-products and maximize yield .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful control.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Aluminum chloride, zinc chloride.
Solvents: Anhydrous solvents such as toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
科学的研究の応用
Dichloro(4-chlorobutyl)methylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the production of silicon-based polymers and resins.
Pharmaceuticals: Acts as an intermediate in the synthesis of silicon-containing drugs.
Agriculture: Used in the synthesis of agrochemicals and pesticides
作用機序
The reactivity of dichloro(4-chlorobutyl)methylsilane is primarily due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo hydrolysis, where water molecules attack the silicon atom, resulting in the formation of silanols and hydrochloric acid. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
類似化合物との比較
- Chloromethyldichloromethylsilane
- Dichloromethylsilane
- Chloromethylmethyldichlorosilane
Comparison: Dichloro(4-chlorobutyl)methylsilane is unique due to the presence of a longer carbon chain (4-chlorobutyl group) attached to the silicon atom. This longer chain provides different reactivity and physical properties compared to similar compounds with shorter chains or different substituents. For example, chloromethyldichloromethylsilane has a shorter carbon chain, which affects its boiling point and reactivity .
特性
CAS番号 |
1591-21-5 |
|---|---|
分子式 |
C5H11Cl3Si |
分子量 |
205.6 g/mol |
IUPAC名 |
dichloro-(4-chlorobutyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
InChIキー |
GBSIYTILHVLXDE-UHFFFAOYSA-N |
正規SMILES |
C[Si](CCCCCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


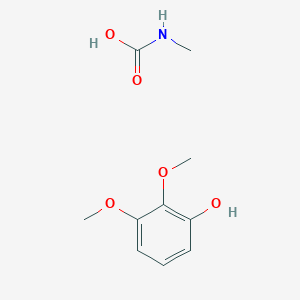
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)

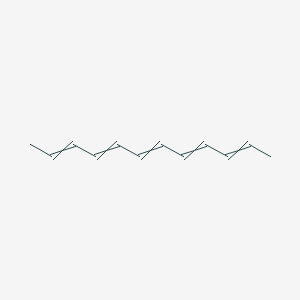

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
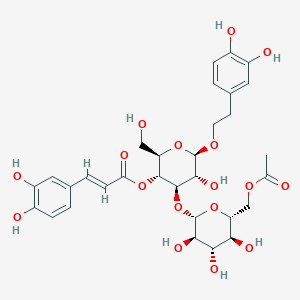
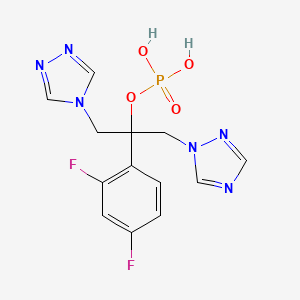
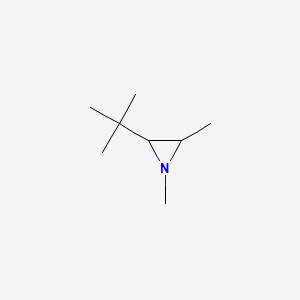

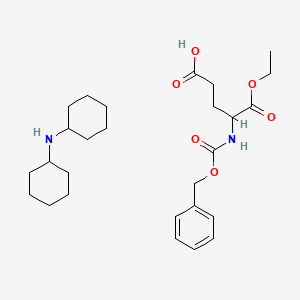
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
